Glutamic acid is the most common excitatory neurotransmitter in the central nervous system.
D-Glutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-glutamic acid is a natural product found in Pisum sativum with data available.
A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.
D-glutamic acid
CAS No.: 6893-26-1
VCID: VC21537894
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-Glutamic acid is a D-amino acid, which is the enantiomer of L-glutamic acid, a naturally occurring amino acid in many biological systems. D-Amino acids, including D-glutamic acid, have been recognized for their roles in both prokaryotic and eukaryotic organisms. In bacteria, D-glutamic acid is an essential component of peptidoglycan, a critical structural element of bacterial cell walls . Recent studies have also highlighted the presence and metabolic pathways of D-glutamic acid in mammalian tissues, particularly in the heart mitochondria . In Bacteria
In Mammals
In Chicks
In Cell Cultures
Detection and QuantificationMetabolic Pathways |
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CAS No. | 6893-26-1 |
Product Name | D-glutamic acid |
Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2R)-2-aminopentanedioic acid |
Standard InChI | InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 |
Standard InChIKey | WHUUTDBJXJRKMK-GSVOUGTGSA-N |
Isomeric SMILES | C(CC(=O)O)[C@H](C(=O)O)N |
SMILES | C(CC(=O)O)C(C(=O)O)N |
Canonical SMILES | C(CC(=O)O)C(C(=O)O)N |
Boiling Point | Sublimes at 175 °C |
Colorform | Orthorhombic plates from dilute alcohol |
Density | 1.538 g/cu cm at 20 °C |
Melting Point | 201 °C |
Physical Description | Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] Solid |
Related CAS | 25104-13-6 |
Shelf Life | Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/ |
Solubility | 8.88 mg/mL at 25 °C |
Synonyms | D-glutamicacid;6893-26-1;(R)-2-aminopentanedioicacid;D-Glu;D-glutamate;H-D-Glu-OH;(2R)-2-aminopentanedioicacid;D-2-Aminopentanedioicacid;GlutamicacidD-form;D(-)-Glutamicacid;Tocris-0217;D-(-)-Glutamicacid;R-(-)-Glutamicacid;D-glutaminate;delta-Glutamate;D-Glutaminsaeure;Lopac-G-2128;delta-Glutaminate;D-Glutaminicacid;delta-Glutamicacid;delta-Glutaminsaeure;D-2-Aminoglutarate;R-(-)-Glutamate;delta-Glutaminicacid;Lopac-gamma-2128 |
Vapor Pressure | 1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) |
Reference | Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 23327 |
Last Modified | Aug 15 2023 |
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